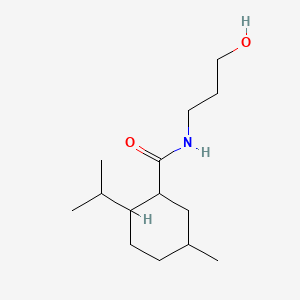

N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide

Description

N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide is a cyclohexanecarboxamide derivative characterized by a 3-hydroxypropyl group attached to the amide nitrogen and a substituted cyclohexane ring with isopropyl and methyl groups at the 2- and 5-positions, respectively.

The molecular formula of the target compound is inferred as C₁₅H₂₉NO₂, accounting for the hydroxypropyl group (-CH₂CH₂CH₂OH) compared to the ethyl group (-CH₂CH₃) in WS-3 (C₁₄H₂₇NO). This structural feature may also influence its biological activity, particularly in applications such as cooling agents or receptor-targeted therapeutics .

Properties

CAS No. |

39668-76-3 |

|---|---|

Molecular Formula |

C14H27NO2 |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H27NO2/c1-10(2)12-6-5-11(3)9-13(12)14(17)15-7-4-8-16/h10-13,16H,4-9H2,1-3H3,(H,15,17) |

InChI Key |

VBXWUOYNNYFRAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)C(=O)NCCCO)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxypropylamine with 2-(isopropyl)-5-methylcyclohexanecarboxylic acid under specific conditions to form the desired amide. The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification techniques such as crystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of ethers or halides depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the isopropyl and methyl groups contribute to its hydrophobic interactions. These interactions can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The 3-hydroxypropyl group in the target compound introduces a hydroxyl group, increasing hydrophilicity compared to WS-3 (ethyl) and WS-5 (ethoxycarbonylmethyl). This may enhance bioavailability in aqueous systems .

Biological Activity: WS-3 is a well-documented TRPM8 receptor antagonist, eliciting a cooling sensation in topical applications . The hydroxypropyl variant’s polar group may modulate receptor binding affinity or metabolic clearance.

Safety and Regulatory Status :

- WS-3 (CAS 39711-79-0) is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating established safety protocols . The hydroxypropyl variant’s safety profile remains unverified but may require additional toxicity studies due to its increased polarity .

Synthetic Accessibility :

- The sec-butyl and 2-methylpropyl analogs (CAS 73410-13-6 and 73410-12-5) demonstrate that alkyl chain variations are synthetically feasible, suggesting the hydroxypropyl derivative could be synthesized via similar amidation or alkylation routes .

Biological Activity

N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide, with the CAS number 39668-76-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H27NO2

- Molecular Weight : 241.37 g/mol

- Density : 0.968 g/cm³

- Boiling Point : 417.7 ºC

- Flash Point : 206.4 ºC

| Property | Value |

|---|---|

| Molecular Formula | C14H27NO2 |

| Molecular Weight | 241.37 g/mol |

| Density | 0.968 g/cm³ |

| Boiling Point | 417.7 ºC |

| Flash Point | 206.4 ºC |

The biological activity of this compound has been explored in various studies, focusing on its potential effects on cellular mechanisms and pathways:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress within cells.

- Cytotoxic Effects : Research indicates that this compound may have cytotoxic effects against certain tumor cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Properties : There is evidence to suggest that this compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Case Studies and Research Findings

-

Tumor Cell Cytotoxicity :

- In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various human tumor cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects.

-

Antioxidant Studies :

- A study conducted on the antioxidant properties of similar compounds indicated that this compound may enhance cell viability under oxidative stress conditions, potentially through the upregulation of endogenous antioxidant defenses.

-

Inflammation Modulation :

- Research focused on the modulation of inflammatory responses has shown that this compound can inhibit pro-inflammatory cytokine production in immune cells, suggesting a role in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.